N-(3-chloro-2-methylphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
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Overview
Description
N-(3-chloro-2-methylphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzothiadiazine ring system, a carboxamide group, and various substituents that contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Benzothiadiazine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothiadiazine ring.
Introduction of Substituents: Various substituents, such as the 3-chloro-2-methylphenyl group, are introduced through reactions like halogenation, alkylation, or acylation.
Carboxamide Formation: The carboxamide group is introduced through amidation reactions, often using reagents like amines and carboxylic acids or their derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific substituents on the benzothiadiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide
- 3-((3-Chloro-2-methylphenyl)amino)benzo[d]isothiazole 1,1-dioxide
Uniqueness
N-(3-chloro-2-methylphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide stands out due to its specific substituents and the benzothiadiazine ring system, which confer unique chemical properties and reactivity
Properties
Molecular Formula |
C19H20ClN3O3S |
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Molecular Weight |
405.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-methyl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C19H20ClN3O3S/c1-4-10-23-13(3)22-27(25,26)18-11-14(8-9-17(18)23)19(24)21-16-7-5-6-15(20)12(16)2/h5-9,11H,4,10H2,1-3H3,(H,21,24) |
InChI Key |
PPMONKSECQKWJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=C(C(=CC=C3)Cl)C)C |
Origin of Product |
United States |
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